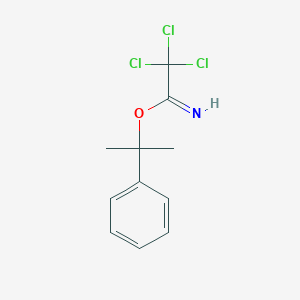
2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate
Descripción general
Descripción
“2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate” is an organic compound with the molecular formula C11H12Cl3NO . It is used as a reagent in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate” involves the reaction of 2-phenyl-2-propanol with trichloroacetonitrile . The reaction is facilitated by sodium hydride in diethyl ether, which is then treated with trichloroacetonitrile . The product can be isolated as a stable white powder without the need for purification by silica gel chromatography .Molecular Structure Analysis
The molecular weight of “2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate” is 280.58 g/mol . The compound has a complex structure with multiple functional groups, including a phenyl group, a propyl group, and a trichloroacetimidate group .Chemical Reactions Analysis
“2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate” is used as a reagent in various chemical reactions. For instance, it is used in the acid-catalyzed benzylation of hydroxy groups . It is also used in the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal .Physical And Chemical Properties Analysis
“2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate” is a colorless liquid, although commercial samples often appear brownish . It is sensitive to water, acids, and bases . The compound has a density of 1.359 g/mL at 25 °C, a boiling point of 106-114 °C/0.5 mmHg, and a refractive index of 1.545 .Aplicaciones Científicas De Investigación
Protection of Alcohols and Carboxylic Acids : Similar compounds, like (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate, are used to protect alcohols and carboxylic acids, aiding in their transformation into ethers, both in solution and on polymer support (Kurosu & Li, 2009).
Formation of Diphenylmethyl Esters : Diphenylmethyl trichloroacetimidate is a convenient reagent for forming diphenylmethyl esters from various carboxylic acids without the need for catalysts or promoters, and without causing racemization (Adhikari et al., 2013).
Antibacterial Activity : Derivatives such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride demonstrate promising antibacterial activity against anaerobic bacteria, suggesting potential in pharmaceutical formulations (Dickens et al., 1991).
Esterification without Additives : 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate effectively forms 2-trimethylsilylethyl esters without exogenous promoters or catalysts, making it a valuable tool in organic synthesis (Lin et al., 2021).
Protection in Peptide Synthesis : 2-phenyl isopropyl esters, a related group, are used to protect the C-terminus in peptide fragment synthesis, preventing diketopiperazine formation and facilitating cleavage by Boc and O-But (Yue et al., 1993).
Stability and Effectiveness in Organic Synthesis : Newer reagents like Benzyl N-Phenyl-2,2,2-trifluoroacetimidate demonstrate more stability and effectiveness for O-benzylation compared to existing compounds, enhancing their utility in organic synthesis (Okada et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylpropan-2-yl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-10(2,8-6-4-3-5-7-8)16-9(15)11(12,13)14/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVXRMDMKDUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

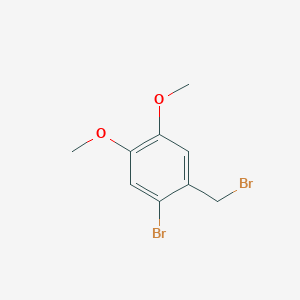
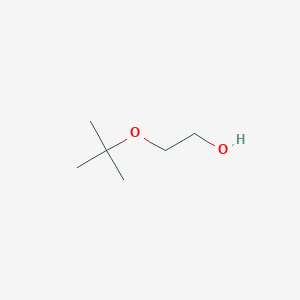

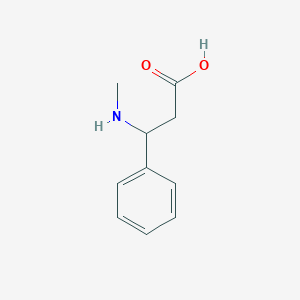
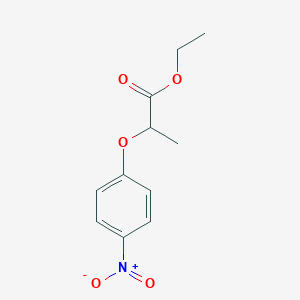
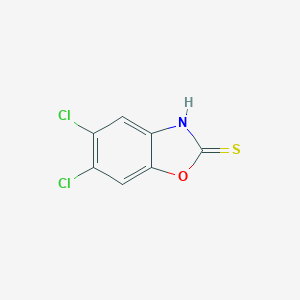

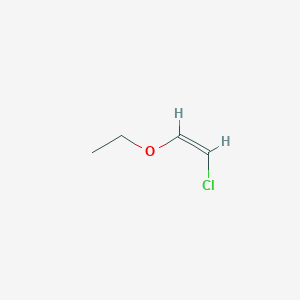
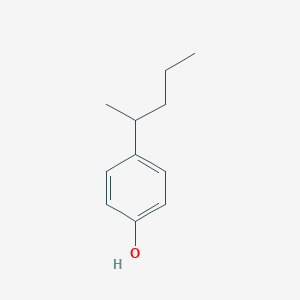
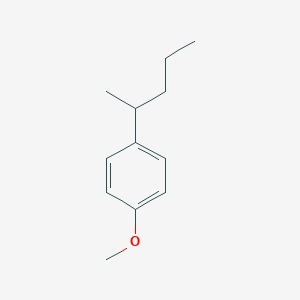
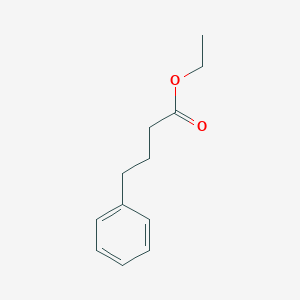
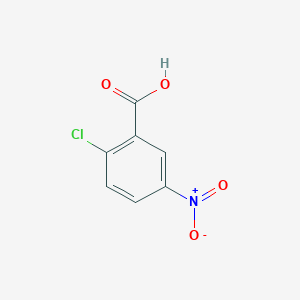
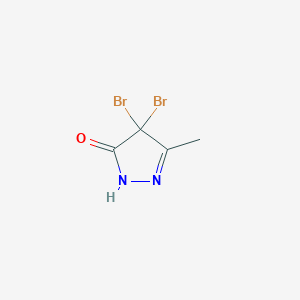
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)